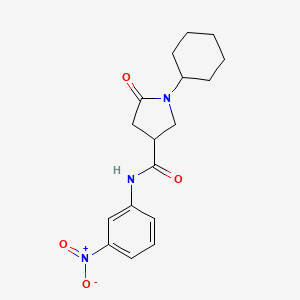![molecular formula C18H20N2O2S B5068846 N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a thioamide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has been shown to selectively inhibit COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
实验室实验的优点和局限性
One advantage of using N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its low toxicity profile, which makes it a safe and effective drug candidate. Another advantage is its selective inhibition of COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For the study of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide include further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in different fields. In medicine, this compound may be studied for its potential use in the treatment of chronic pain and inflammation, as well as its potential use in combination with other drugs for the treatment of cancer. In agriculture, this compound may be studied for its potential use as a herbicide, as well as its potential use in the development of new crop varieties. In environmental science, this compound may be studied for its potential use in the removal of heavy metals from contaminated soil and water, as well as its potential use in the development of new materials for water purification.
合成方法
The synthesis of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been achieved through various methods, including the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-chloro benzoyl chloride. Another method involves the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride.
科学研究应用
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, this compound has been studied for its potential use as a herbicide, and in environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
属性
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-16-9-7-14(8-10-16)17(21)20-18(23)19-15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKTMBNZKFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
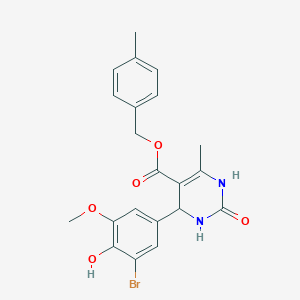
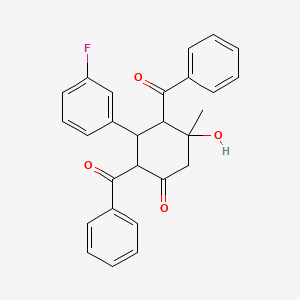
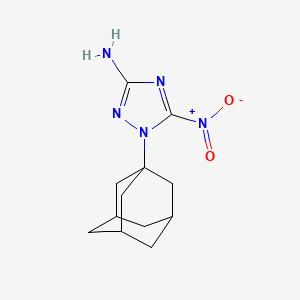
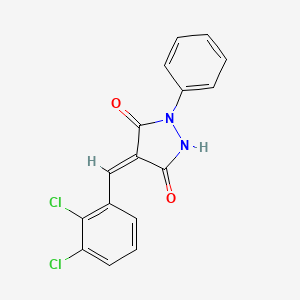
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
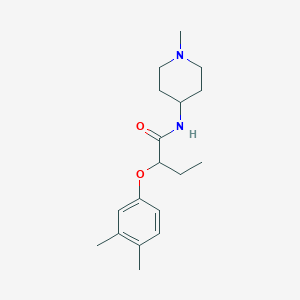
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
![2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde](/img/structure/B5068824.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)
